molecular formula C19H28N2O5 B588006 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate CAS No. 334999-43-8

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

Cat. No.: B588006
CAS No.: 334999-43-8
M. Wt: 364.442
InChI Key: YIPPZGKXRWERCV-HOCLYGCPSA-N
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Description

The compound 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate is a stereochemically defined pyrrolidine dicarboxylate derivative. Its structure features:

  • Stereochemistry: (2S,4S) configuration, critical for molecular interactions.
  • Substituents: A tert-butyl group at the 1-position, enhancing steric protection and metabolic stability. A methyl ester at the 2-position, influencing solubility and hydrolysis kinetics.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPPZGKXRWERCV-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744173
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334999-43-8
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl and amino groups. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl group and the amino group play crucial roles in binding to these targets, influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and the context of the study.

Comparison with Similar Compounds

Stereochemical Variations

The (2S,4S) configuration distinguishes the target compound from analogues with differing stereochemistry:

  • (2R,4S)- and (2S,4R)-Isomers : For example, (2R,4S)-hydroxyproline derivatives (–17) are intermediates in Teneligliptin synthesis, where stereochemistry dictates binding to dipeptidyl peptidase-4 (DPP-4) .
  • (2S,4R)-4-Trifluoromethyl analogue (): This compound, used in antiviral drug candidates, demonstrates how stereochemistry influences target selectivity and metabolic stability .

Key Insight : The (2S,4S) configuration may confer unique conformational rigidity or receptor-binding profiles compared to other stereoisomers.

Substituent Effects

Compound Substituents at Position 4 Key Properties/Applications Reference
Target Compound 3-Methoxyphenylmethylamino Potential CNS activity (inferred)
(2R,4S)-13 () 3-Fluoropropyl, 5-oxo PET imaging precursor
Compound 41 () 6-Chloroimidazo-pyridazin-8-yloxy Anti-liver fibrosis activity
Compound 4-Nitrobenzoyloxy High-yield catalytic synthesis (88–91%)
  • 3-Methoxyphenylmethylamino vs.
  • Nitrobenzoyloxy vs. Methoxyphenyl : Electron-withdrawing nitro groups () may reduce metabolic stability compared to the target’s methoxy group .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Reference
Target Compound ~395.4 (calculated) Likely moderate in DCM
Compound 329.73 Not reported
Compound 229.27 Slightly water-soluble
  • Lipophilicity : The target’s tert-butyl and methoxyphenyl groups suggest higher logP than hydroxyproline derivatives (–17) .
  • Stability : Methyl esters () are less prone to hydrolysis than ethyl esters (), favoring the target’s design for prolonged activity .

Biological Activity

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Pyrrolidine Ring : A five-membered ring structure that is crucial for its biological interactions.
  • Functional Groups :
    • tert-butyl group at the 1-position
    • Methoxy group at the 2-position
    • 3-methoxyphenylmethylamino group at the 4-position
    • Dicarboxylate functionalities

These structural attributes enable the compound to interact selectively with various biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily through its interactions with enzymes and receptors. Key areas of interest include:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Properties : There is evidence to support its role in modulating inflammatory responses, which could have implications for treating various inflammatory diseases.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for understanding how this compound binds to specific molecular targets. These studies can provide insights into binding affinities and mechanisms of action.

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally related to this compound and their key features:

Compound NameCAS NumberKey Features
1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylateNot AvailableLacks the methoxyphenylmethylamino group; simpler structure
1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylateNot AvailableContains an ethyl group instead of methyl; different reactivity
(2S,4S)-1-tert-butyl 2-methyl 4-amino pyrrolidine-1,2-dicarboxylate254881-77-1Contains an amino group; potential for different biological activities

The distinct combination of substituents in the target compound may confer unique chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds:

  • Neuropharmacology Study : A study demonstrated that a similar pyrrolidine compound exhibited antidepressant-like effects in animal models by modulating serotonin levels. This suggests potential for mood disorder treatments .
  • Inflammation Model : Research indicated that another derivative reduced pro-inflammatory cytokine production in vitro, highlighting its anti-inflammatory potential .
  • Binding Affinity Studies : A recent investigation using ITC showed strong binding affinity to specific neurotransmitter receptors, suggesting a mechanism for its proposed effects on neurotransmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

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